Lanthionine ketimine

Description

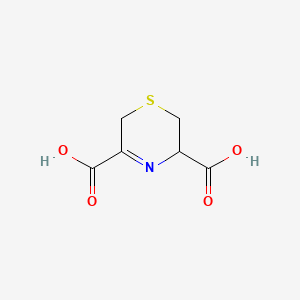

Structure

2D Structure

3D Structure

Properties

CAS No. |

83711-67-5 |

|---|---|

Molecular Formula |

C6H7NO4S |

Molecular Weight |

189.19 g/mol |

IUPAC Name |

3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid |

InChI |

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |

InChI Key |

XIVVIYYWXOMYOD-UHFFFAOYSA-N |

SMILES |

C1C(N=C(CS1)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(N=C(CS1)C(=O)O)C(=O)O |

Other CAS No. |

83923-11-9 |

physical_description |

Solid |

Synonyms |

lanthionine ketimine |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Lanthionine Ketimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) ketimine (LK) is a naturally occurring, sulfur-containing amino acid metabolite found in the mammalian brain and central nervous system.[1] Initially identified in the early 1980s, LK is now recognized not as a mere metabolic byproduct, but as a bioactive molecule with significant neurotrophic and neuroprotective properties.[2][3] Though historically named a ketimine, it exists in equilibrium primarily as its enamine tautomer, lanthionine ketenamine.[2] Its synthetic, cell-penetrating derivative, lanthionine ketimine ethyl ester (LKE), has shown therapeutic potential in various animal models of neurodegenerative diseases, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke.[2][3] This guide provides an in-depth overview of the origins, biosynthesis, and foundational experimental data related to this compound.

Discovery and Early Identification

The discovery of this compound is rooted in the study of sulfur-containing metabolites. The initial breakthrough came from the laboratory of Doriano Cavallini, which was investigating molecules excreted by patients with cystathioninuria, a condition characterized by the absence of the enzyme cystathionase.[2] This research led to the identification of related sulfur-containing cyclic ketimines.

-

1983: this compound was first recognized as a natural metabolite by Cavallini and his colleagues, who published on its synthesis and chemical properties.[1]

-

1985: The same group identified 1,4-thiomorpholine-3,5-dicarboxylic acid (TDMA), the reduced form of this compound, in extracts from bovine brain.[2]

-

1987: The presence of these molecules was subsequently confirmed in human urine samples.[2]

These early studies established LK as an endogenous compound within the mammalian system, paving the way for investigations into its biochemical origins and physiological function.

Biosynthesis of this compound

This compound originates from the transsulfuration pathway, a critical metabolic route for the synthesis of the amino acid cysteine.[2] Its formation involves a multi-step enzymatic process that diverts from the canonical pathway.

The key steps are:

-

Formation of Lanthionine: The enzyme cystathionine-β-synthase (CβS), which typically condenses homocysteine and serine to form cystathionine, can utilize alternative substrates.[1][2] In an alternate reaction, CβS catalyzes the condensation of two molecules of cysteine (or one molecule of cysteine and one of serine) to form the thioether amino acid, L-lanthionine.[1][4]

-

Transamination: L-lanthionine serves as a substrate for the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1).[2]

-

Cyclization and Dehydration: GTK catalyzes a transamination reaction between L-lanthionine and an α-keto acid (e.g., α-ketoglutarate). This reaction produces an α-ketoacid derivative of lanthionine.[2][5] This intermediate is unstable and rapidly undergoes an intramolecular cyclization and subsequent dehydration to yield the stable cyclic structure of this compound.[2][5]

A hypothetical alternative pathway involving the glutathione-binding protein lanthionine synthase-like protein-1 (LANCL1) has been proposed, but it has not been proven.[1]

Quantitative Data

Quantitative analysis has established the presence of this compound and related metabolites in various biological samples. High-performance liquid chromatography (HPLC) methods were developed for their detection.[2]

| Compound | Source | Concentration |

| This compound (LK) | Mammalian Brain | 1-3 nmol/g tissue[6] |

| This compound (LK) | Human Brain | 1.1 ± 0.3 nmol/g tissue[2] |

| Cystathionine Ketimine (CK) | Human Urine | 1.6–12 μmol/g creatinine[2] |

| Cystathionine Ketimine (CK) | Human Brain | 2.3 ± 0.8 nmol/g tissue[2] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of LK and its derivatives is crucial for experimental studies. A common laboratory protocol involves the condensation of a cysteine derivative with 3-bromopyruvic acid.[1][5]

Protocol: Synthesis of this compound Ethyl Ester (LKE) Adapted from Hensley et al., 2010a.[5]

-

Preparation of Reactants:

-

Dissolve 3-bromopyruvic acid (1.56 g, 8.41 mmol) in 10 mL of water with stirring.

-

Prepare a separate solution of L-cysteine ethyl ester hydrochloride (1.48 g, 8.01 mmol) in 8 mL of water.

-

-

Condensation Reaction:

-

Add the L-cysteine ethyl ester hydrochloride solution to the stirring 3-bromopyruvic acid solution over a period of 30 seconds.

-

A precipitate will form. Continue stirring for a specified duration (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration.

-

Wash the precipitate thoroughly with water to remove unreacted starting materials and water-soluble byproducts.

-

-

Solubilization (if required):

-

The dried precipitate can be re-solubilized in an aqueous medium by the slow, dropwise addition of a base, such as sodium hydroxide (B78521) (NaOH), with careful pH monitoring.[1]

-

Affinity Chromatography for Target Identification

To identify the biological targets of LK, researchers have employed affinity chromatography.[6] This involves immobilizing LK on a solid support and using it as bait to "capture" binding proteins from a biological sample.

Protocol: Preparation of an LK-Affinity Column Adapted from Hensley et al., 2010.[6]

-

Matrix Selection: A commercially available resin with primary amine groups, such as diaminodipropylamine (DADPA)-agarose, is used as the solid support.

-

Immobilization Chemistry (Mannich Reaction):

-

This compound is conjugated to the amine groups of the agarose (B213101) resin.

-

The reaction is expected to proceed via the enamine tautomer of LK, which reacts with formaldehyde (B43269) and the primary amine on the resin to form a stable covalent bond.[5]

-

-

Washing and Equilibration: The resin is washed extensively to remove any non-covalently bound LK. It is then equilibrated with a suitable buffer for protein binding experiments.

-

Application and Elution: A brain lysate is passed over the column. Proteins that bind to LK are retained. After washing away non-specific binders, the captured proteins are eluted for identification by mass spectrometry.

Biological Role and Signaling

While the full scope of LK's function is still under investigation, research has revealed its involvement in key neuronal processes. A primary binding partner for LK is the Collapsin Response Mediator Protein-2 (CRMP2), a protein integral to microtubule dynamics, axonal transport, and neurite growth.[1][7][8]

The interaction with CRMP2 is believed to mediate many of LK's observed effects:

-

Neuroprotection: LKE protects neurons against oxidative stress.[6]

-

Anti-inflammation: LKE can suppress the activation of microglia, the resident immune cells of the brain.[1][9]

-

Autophagy Stimulation: LKE has been shown to stimulate autophagy, a cellular recycling process, by acting on the mTORC1 pathway.[4][10] This is significant as dysfunctional autophagy is implicated in many neurodegenerative diseases.[10]

Conclusion

This compound has transitioned from a chemical curiosity found in patients with a rare metabolic disorder to a significant endogenous neuromodulator. Its origin is firmly linked to an alternative branch of the transsulfuration pathway, involving the enzymes CβS and GTK. The ability of its synthetic analogs to modulate critical cellular pathways like autophagy and CRMP2 signaling underscores its potential as a lead compound for the development of novel therapeutics targeting a range of neurodegenerative and neuroinflammatory diseases. Further research into its precise biological targets and mechanisms of action will continue to be a priority for drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: this compound and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A derivative of the brain metabolite this compound improves cognition and diminishes pathology in the 3 × Tg-AD mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Sulfur Metabolite Lanthionine: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteomic Identification of Binding Partners for the Brain Metabolite this compound (LK) and Documentation of LK Effects on Microglia and Motoneuron Cell Cultures | Journal of Neuroscience [jneurosci.org]

- 7. This compound ester provides benefit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ethyl ester partially rescues neurodevelopmental defects in unc-33 (DPYSL2/CRMP2) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound ester improves outcome in an MPTP-induced mouse model of Parkinson's disease via suppressions of CRMP2 phosphorylation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A cell-penetrating ester of the neural metabolite this compound stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Lanthionine ketimine discovery and history

An In-depth Technical Guide to Lanthionine (B1674491) Ketimine: Discovery, History, and Core Mechanisms

Abstract

Lanthionine ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1] Initially identified as a product of alternative transsulfuration pathways, research has evolved to recognize LK and its synthetic, cell-penetrating derivative, this compound ethyl ester (LKE), as potent neurotrophic and neuroprotective agents.[1][2] This document provides a comprehensive overview of the discovery of LK, its biochemical synthesis, key signaling pathways, and the experimental methodologies used to elucidate its function. Quantitative data from foundational and preclinical studies are summarized, and core biological and experimental processes are visualized through detailed diagrams. This guide is intended for researchers and professionals in neuroscience and drug development.

Discovery and Historical Timeline

The story of this compound begins not with a direct search, but through the meticulous study of metabolic disorders.

-

1980s - The Cavallini School: The journey started in the laboratory of Doriano Cavallini, who was investigating the unique molecules excreted by patients with cystathioninuria, a genetic disorder affecting the transsulfuration pathway.[2] This research led to the identification of several novel sulfur-containing cyclic ketimines.[2]

-

1983-1985 - First Identification: Cavallini and his colleagues formally recognized this compound as a natural metabolite in 1983.[1] By 1985, they had successfully identified its reduced form, 1,4-thiomorpholine-3,5-dicarboxylic acid (TDMA), in extracts from bovine brain.[2]

-

1987 - Presence in Humans: The same group later reported the presence of these molecules in human urine samples, confirming LK as an endogenous human metabolite.[2]

-

Nomenclature: While historically named this compound, the molecule exists in equilibrium primarily as its enamine tautomer. Therefore, a more chemically accurate name is lanthionine ketenamine, though the abbreviation "LK" is universally retained.[2]

-

2010 - A Therapeutic Leap: A significant advancement came when Hensley's group developed a synthetic, cell-permeable ethyl ester prodrug of LK, known as LKE.[2] This derivative demonstrated significant neuroprotective activity, renewing interest in LK's biochemistry and therapeutic potential.[2] Subsequent research has shown LKE to be effective in multiple preclinical models of neurodegenerative diseases, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis (MS), stroke, Parkinson's disease, and spinal cord injury.[2][3][4][5]

Biochemistry and Biosynthesis

This compound is not a direct product of a dedicated enzymatic pathway but rather arises from the interplay of transsulfuration and amino acid metabolism.

The formation begins with the amino acid lanthionine. Lanthionine is synthesized when the enzyme cystathionine-β-synthase (CBS), a key component of the transsulfuration pathway, catalyzes an alternative reaction condensing two molecules of cysteine (or one cysteine and one serine).[1][6][7]

Subsequently, lanthionine serves as a substrate for the enzyme glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1).[2][8] This enzyme catalyzes a transamination reaction to produce the corresponding α-keto acid of lanthionine. This intermediate is unstable and rapidly undergoes an intramolecular cyclization and dehydration to form the stable cyclic structure of this compound.[2][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: this compound and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound ester provides benefit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ester promotes locomotor recovery after spinal cord injury by reducing neuroinflammation and promoting axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ester improves outcome in an MPTP-induced mouse model of Parkinson's disease via suppressions of CRMP2 phosphorylation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Sulfur Metabolite Lanthionine: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Endogenous Function of Lanthionine Ketimine in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine (B1674491) ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in the mammalian brain. Initially considered a metabolic byproduct of the transsulfuration pathway, emerging evidence has illuminated its significant role as a neuroactive molecule. This technical guide provides a comprehensive overview of the core functions of LK in the brain, detailing its biosynthesis, mechanisms of action, and physiological significance. Particular focus is given to its neuroprotective, neurotrophic, and anti-inflammatory properties. This document synthesizes current research, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating molecular pathways and experimental workflows through diagrams to serve as a resource for researchers and professionals in neuroscience and drug development.

Introduction

Lanthionine ketimine (LK), chemically known as 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid, is a naturally occurring metabolite in the mammalian central nervous system (CNS).[1] For years, its presence was noted without a clear understanding of its function. However, recent investigations have revealed that LK and its cell-permeable synthetic derivative, this compound Ethyl Ester (LKE), possess potent neuroprotective, neurotrophic, and anti-inflammatory activities.[2][3] These properties have positioned LK as a molecule of interest in the context of neurodegenerative diseases and brain injury. This guide aims to provide an in-depth technical understanding of the endogenous functions of LK in the brain.

Biosynthesis of this compound

This compound is synthesized in the brain through a series of enzymatic reactions linked to the transsulfuration pathway. The biosynthesis primarily involves two key enzymes: cystathionine-β-synthase (CβS) and glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT-1).[2]

The process begins with an alternative reaction catalyzed by CβS, which condenses two molecules of cysteine to form lanthionine. Subsequently, GTK catalyzes the transamination of lanthionine, leading to the formation of an α-keto acid intermediate. This intermediate then undergoes spontaneous intramolecular cyclization and dehydration to yield this compound.[2] It is important to note that LK exists in tautomeric equilibrium with its enamine form.[2]

Mechanism of Action

The neuroprotective and neurotrophic effects of this compound are mediated through its interaction with specific intracellular proteins, leading to the modulation of key signaling pathways.

Interaction with Collapsin Response Mediator Protein-2 (CRMP2)

A primary molecular target of LK is the Collapsin Response Mediator Protein-2 (CRMP2), a protein crucial for neuronal development, axon guidance, and microtubule dynamics.[4][5] LK has been shown to bind to CRMP2, although the precise binding kinetics are still under investigation.[5] This interaction is believed to modulate CRMP2's function, promoting neurite outgrowth and providing neuroprotection.[3] The cell-permeable ester derivative, LKE, has been instrumental in elucidating these effects in cellular and animal models.[3]

Stimulation of Autophagy via the mTORC1 Pathway

LKE has been demonstrated to stimulate autophagy, a cellular process for degrading and recycling damaged organelles and proteins, which is often impaired in neurodegenerative diseases.[6] This effect is mediated through the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[6] LKE treatment leads to changes in the phosphorylation state of multiple proteins in the mTORC1 pathway, in a manner similar to the effects of rapamycin.[6] Specifically, LKE appears to act near mTORC1, potentially affecting its localization and subsequent activity.[7]

Physiological Functions and Therapeutic Potential

The multifaceted actions of LK translate into significant physiological functions within the brain, highlighting its therapeutic potential for a range of neurological disorders.

Neuroprotection

LKE has demonstrated robust neuroprotective effects in various in vitro and in vivo models of neuronal injury and disease. It protects neurons from oxidative stress induced by agents like hydrogen peroxide and glutamate (B1630785) excitotoxicity.[3] In animal models of Alzheimer's disease, LKE treatment has been shown to reduce amyloid-β deposition and tau hyperphosphorylation, leading to improved cognitive function.[8] Furthermore, in models of stroke, LKE administration reduces infarct volume and improves functional recovery.[5]

Neurotrophic Effects

LK and LKE promote neurite outgrowth and neuronal differentiation.[3] In cultured neurons, LKE treatment increases the number and length of neurites, an effect consistent with its interaction with CRMP2.[4] This neurotrophic activity suggests a role for endogenous LK in neuronal plasticity and repair.

Anti-inflammatory Effects

LKE exhibits anti-inflammatory properties by suppressing the activation of microglia, the resident immune cells of the brain.[1] In models of neuroinflammation, LKE has been shown to reduce the production of pro-inflammatory cytokines.[2] This anti-inflammatory action contributes to its overall neuroprotective effects, particularly in conditions with a significant neuroinflammatory component like multiple sclerosis and Parkinson's disease.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the concentration, binding, and functional effects of this compound and its derivatives.

Table 1: Concentration and Binding Affinity of this compound

| Parameter | Value | Species/Tissue | Reference |

| Endogenous Concentration | 1.1 ± 0.3 nmol/g | Human Cerebral Cortex | [10] |

| Binding Site Concentration (Bmax) | 260 ± 12 fmol/mg protein | Bovine Brain Membranes | [11] |

| Dissociation Constant (Kd) | 58 ± 14 nM | Bovine Brain Membranes | [11] |

Table 2: Effective Concentrations of LKE in In Vitro Assays

| Assay | Cell Type | Effective Concentration | Effect | Reference |

| Neuroprotection (vs. H₂O₂) | NSC-34 cells | Not specified | Protection against oxidative challenge | [4] |

| Neuroprotection (vs. t-BuOOH) | Primary cortical neurons | 200 µM (pretreatment) | Protection against oxidative stress | [12] |

| Neurite Outgrowth | NSC-34 cells | Serum-dependent | Increased neurite number and length | [4] |

| Autophagy Stimulation | RG2 glioma, SH-SY5Y cells | Not specified | Increased autophagic flux | [6] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the function of this compound.

Detection of this compound in Brain Tissue by HPLC

This method relies on the derivatization of LK with phenylisothiocyanate (PITC), which forms an adduct that can be selectively detected by its absorbance at 380 nm.

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer and deproteinized, typically with an acid like perchloric acid. The supernatant is collected after centrifugation.[13]

-

Derivatization: The extract is incubated with PITC under alkaline conditions to form the phenylthiocarbamyl (PTC) derivative of LK.

-

HPLC Analysis: The derivatized sample is injected into a reverse-phase HPLC system. The separation is achieved using a C18 column with a suitable mobile phase gradient. Detection is performed at 380 nm.[10]

-

Quantification: The concentration of LK is determined by comparing the peak area to a standard curve generated with known concentrations of LK.[10]

Affinity Chromatography for Identifying LK-Binding Proteins

This technique is used to isolate proteins from brain lysates that bind to LK.

-

Column Preparation: this compound is chemically coupled to a solid support matrix, such as agarose (B213101) beads, to create an affinity column.[14]

-

Sample Application: A brain lysate is prepared and passed over the LK-coupled column. Proteins with affinity for LK will bind to the matrix, while non-binding proteins will flow through.[14]

-

Washing: The column is washed with a series of buffers to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the column, typically by changing the pH or ionic strength of the buffer, or by using a competitive ligand.

-

Protein Identification: The eluted proteins are then identified using techniques such as mass spectrometry.[2]

Co-Immunoprecipitation to Validate LK-CRMP2 Interaction

This method is used to confirm the interaction between LK and its putative binding partner, CRMP2, in a cellular context.

-

Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific to CRMP2 is added to the cell lysate and incubated to allow the antibody to bind to CRMP2 and its interacting partners.

-

Capture: Protein A/G beads are added to the lysate to capture the antibody-protein complexes.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of proteins that co-precipitated with CRMP2 is detected by Western blotting using specific antibodies.[15]

Neurite Outgrowth Assay

This assay quantifies the effect of LKE on the growth of neuronal processes.

-

Cell Culture: Neuronal cells (e.g., primary neurons or a neuronal cell line) are cultured on a suitable substrate.[16]

-

Treatment: The cells are treated with various concentrations of LKE or a vehicle control.

-

Fixation and Staining: After a defined incubation period, the cells are fixed and stained with a neuronal marker (e.g., anti-β-III tubulin) to visualize the neurites.[16]

-

Imaging and Quantification: Images of the stained cells are captured using a microscope. The length and number of neurites per neuron are quantified using image analysis software.[17]

Microglia Activation Assay

This assay assesses the effect of LKE on the activation state of microglia.

-

Cell Culture: Primary microglia or a microglial cell line are cultured.

-

Treatment: The cells are treated with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of LKE.

-

Immunocytochemistry: The cells are fixed and stained with an antibody against a marker of microglial activation, such as Iba1 (ionized calcium-binding adapter molecule 1).[18][19]

-

Analysis: The morphology of the microglia (e.g., ramified vs. amoeboid) and the intensity of Iba1 staining are analyzed to determine the extent of activation.[18][19]

Autophagic Flux Assay

This assay measures the rate of autophagy in cells treated with LKE.

-

Treatment: Cells are treated with LKE in the presence or absence of a lysosomal inhibitor, such as bafilomycin A1. Bafilomycin A1 prevents the degradation of autophagosomes, allowing for the measurement of their accumulation.[20][21]

-

Western Blotting: The levels of LC3-II, a protein marker for autophagosomes, are measured by Western blotting. An increase in LC3-II levels in the presence of bafilomycin A1 indicates an increase in autophagic flux.[20]

-

Fluorescence Microscopy: Alternatively, cells can be transfected with a fluorescently tagged LC3 reporter (e.g., mCherry-GFP-LC3). The accumulation of autophagosomes can be visualized and quantified by fluorescence microscopy.[22]

Conclusion

This compound has emerged from relative obscurity to be recognized as a significant endogenous neuromodulator with considerable therapeutic potential. Its neuroprotective, neurotrophic, and anti-inflammatory properties, mediated in part through interactions with CRMP2 and the modulation of the mTORC1-autophagy pathway, make it a compelling target for drug development in the context of neurodegenerative diseases and brain injury. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers seeking to further unravel the complexities of this compound's function in the brain and explore its promise for novel therapeutic strategies. Further research is warranted to fully elucidate its physiological roles and to translate these findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: this compound and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective and neurotrophic effects of this compound Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteomic Identification of Binding Partners for the Brain Metabolite this compound (LK) and Documentation of LK Effects on Microglia and Motoneuron Cell Cultures | Journal of Neuroscience [jneurosci.org]

- 5. A derivative of the CRMP2 binding compound this compound provides neuroprotection in a mouse model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cell-penetrating ester of the neural metabolite this compound stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Effects of this compound-5-Ethyl Ester on the α-Synucleinopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection of cystathionine ketimine and this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [35S]this compound binding to bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cores.emory.edu [cores.emory.edu]

- 14. Proteomic Identification of Binding Partners for the Brain Metabolite this compound (LK) and Documentation of LK Effects on Microglia and Motoneuron Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Collapsin Response Mediator Protein 2 (CRMP2) Modulates Mitochondrial Oxidative Metabolism in Knock-In AD Mouse Model [mdpi.com]

- 16. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 19. biocare.net [biocare.net]

- 20. benchchem.com [benchchem.com]

- 21. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

Lanthionine Ketimine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) ketimine (LK) is a naturally occurring, sulfur-containing amino acid metabolite found in the mammalian brain and central nervous system. It is an endogenous molecule whose biosynthesis is intricately linked to the transsulfuration pathway. While its precise physiological roles are still under investigation, research has highlighted its neurotrophic and neuroprotective properties, making it and its derivatives, such as lanthionine ketimine-5-ethyl ester (LKE), promising candidates for therapeutic development in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, experimental methodologies for its study, and its known interactions with cellular signaling cascades.

The this compound Biosynthesis Pathway

The primary route for this compound biosynthesis is a two-step enzymatic process that functions as an offshoot of the canonical transsulfuration pathway. This pathway utilizes enzymes with established roles in sulfur amino acid metabolism.

Step 1: Lanthionine Synthesis by Cystathionine-β-synthase (CβS)

The initial step is the formation of lanthionine. This reaction is catalyzed by cystathionine-β-synthase (CβS) , a key enzyme in the transsulfuration pathway. In a deviation from its primary function of condensing serine and homocysteine to form cystathionine, CβS can catalyze the condensation of two molecules of cysteine to produce lanthionine and hydrogen sulfide (B99878) (H₂S). Alternatively, CβS can condense a molecule of cysteine with a molecule of serine, yielding lanthionine and water.

Step 2: Transamination by Glutamine Transaminase K (GTK)

The lanthionine formed in the first step then serves as a substrate for glutamine transaminase K (GTK) , also known as kynurenine (B1673888) aminotransferase-1 (KAT-1). GTK is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of lanthionine in the presence of an α-keto acid. This reaction forms an α-keto acid intermediate of lanthionine, which then undergoes a rapid, spontaneous intramolecular cyclization and dehydration to yield the stable cyclic imino acid, this compound.

Hypothesized Role of LANCL1

It was once hypothesized that the lanthionine synthetase C-like protein 1 (LANCL1) could be involved in lanthionine biosynthesis, possibly through a glutathione (B108866) (GSH)-dependent mechanism. This hypothesis was based on the homology of LANCL1 to bacterial LanC enzymes. However, studies using LANCL1 knockout mice have shown that these animals have similar brain concentrations of this compound as wild-type mice. This finding strongly suggests that LANCL1 is not essential for this compound biosynthesis in mammals.

Quantitative Data

The concentration of this compound has been quantified in various biological tissues. The following table summarizes the reported concentrations.

| Tissue/Fluid | Species | Concentration | Reference |

| Cerebral Cortex | Human | 1.1 ± 0.3 nmol/g | |

| Brain | Rat | 0.008 nmol/g | |

| Cerebellum | Bovine | 0.6–1.0 nmol/g |

Experimental Protocols

Detection and Quantification of this compound by HPLC-UV with Phenylisothiocyanate (PITC) Derivatization

This method is suitable for the quantification of this compound in brain tissue extracts.

a. Sample Preparation (Brain Tissue)

-

Homogenize brain tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Deproteinize the homogenate by adding an equal volume of a deproteinizing agent (e.g., 10% trichloroacetic acid).

-

Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant for derivatization.

b. PITC Derivatization

-

To the supernatant, add a solution of phenylisothiocyanate (PITC) in a coupling buffer (e.g., a mixture of ethanol, water, and triethylamine).

-

Incubate the mixture at room temperature for a sufficient time to allow for the derivatization reaction to complete (e.g., 20 minutes).

-

Dry the derivatized sample under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried residue in the HPLC mobile phase for analysis.

c. HPLC-UV Analysis

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., sodium acetate (B1210297) buffer, pH 6.4) and an organic solvent (e.g., acetonitrile).

-

Detection: The PITC-derivatized this compound adduct can be selectively detected by its absorbance at 380 nm.

-

Quantification: Generate a standard curve using known concentrations of synthetic this compound derivatized in the same manner as the samples.

UHPLC-MS/MS Analysis of this compound and its Derivatives

This method is highly sensitive and specific, suitable for pharmacokinetic studies of this compound derivatives like LKE in biological matrices such as serum, whole blood, and brain tissue.

a. Sample Preparation

-

For serum, whole blood, or brain homogenates, perform protein precipitation by adding a cold organic solvent (e.g., methanol) containing an internal standard (e.g., tolbutamide).

-

Vortex the mixture vigorously.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the UHPLC mobile phase.

b. UHPLC-MS/MS Analysis

-

Column: A reverse-phase C18 column suitable for UHPLC.

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile), both containing a modifier such as formic acid to improve ionization.

-

Mass Spectrometry:

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound (or its derivative) and the internal standard must be determined and optimized for maximum sensitivity and specificity.

-

Signaling Pathways Involving this compound

This compound and its cell-penetrating ester, LKE, have been shown to modulate key cellular signaling pathways, particularly those involved in neuronal function and cell survival.

Interaction with CRMP2

This compound has been identified as a binding partner for Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a crucial protein in neuronal development, regulating microtubule dynamics and neurite outgrowth. The interaction of LK with CRMP2 is thought to be central to its neurotrophic effects.

Regulation of the mTORC1 Pathway and Autophagy

LKE has been demonstrated to stimulate autophagy , a cellular recycling process that is often impaired in neurodegenerative diseases. This effect is mediated through the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway. LKE treatment leads to a decrease in the colocalization of mTOR with lysosomes, which is a necessary step for mTORC1 activation and the subsequent suppression of autophagy. By inhibiting mTORC1 activity, LKE promotes autophagy. Interestingly, the effect of LKE on mTOR localization appears to be dependent on CRMP2, suggesting a novel mechanism where CRMP2 may be involved in the intracellular trafficking of components of the mTORC1 pathway.

Conclusion

The biosynthesis of this compound represents a fascinating intersection of primary and specialized metabolic pathways in the central nervous system. The elucidation of this pathway and the growing understanding of LK's biological activities are opening new avenues for research and therapeutic development. The experimental protocols outlined herein provide a foundation for researchers to further investigate the roles of this intriguing molecule in health and disease. Future work is needed to fully characterize the kinetics of the biosynthetic enzymes and to further unravel the downstream signaling effects of this compound.

Natural Sources of Lanthionine Ketimine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine (B1674491) ketimine (LK) is an endogenous sulfur-containing amino acid metabolite found in mammals. It is increasingly recognized for its neurotrophic and neuroprotective properties, making it a molecule of significant interest in the development of therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the known natural sources of LK, detailed experimental protocols for its quantification, and an exploration of the key signaling pathways it modulates. Quantitative data from various biological matrices are presented in a structured format to facilitate comparative analysis. Furthermore, this guide includes detailed diagrams of relevant biochemical pathways and experimental workflows to provide a clear visual representation of the underlying processes.

Natural Occurrence of Lanthionine Ketimine

This compound is a naturally occurring metabolite primarily identified in the mammalian central nervous system. Its presence has been confirmed in various biological samples, including brain tissue and urine. While research into its distribution is ongoing, current data indicates its endogenous nature and potential physiological significance.

Animal Sources

The primary documented natural sources of this compound are within the mammalian system. It is considered a metabolite that arises from the transsulfuration pathway.

-

Mammalian Brain: LK has been detected and quantified in both human and bovine brain tissues. In the human cerebral cortex, its concentration is approximately 1.1 ± 0.3 nmol/g of tissue.[1][2] The concentration in the bovine brain has been reported to be in the range of 0.5 to 1 nmol/g.

-

Human Urine: As a metabolic byproduct, this compound is excreted in urine. Studies have reported its concentration in human urine to be between 0.53 and 2.2 µmol/g of creatinine.[1] The excretion of LK appears to be independent of a vegetarian or mixed diet.[3]

Plant Sources

The investigation of this compound in plant sources is less extensive than in mammalian systems. However, there is evidence to suggest its presence in some vegetables.

-

Shallots: One study has detected a related sulfur-containing compound, aminoethylcysteine (B1238168) ketimine decarboxylated dimer (AECK-DD), in shallots, suggesting that plants also possess the metabolic pathways that could lead to the formation of such cyclic ketimines.[1] While direct quantification of LK in shallots or other vegetables is not yet widely reported, the precursors for its synthesis, cysteine and serine, are abundant in many vegetables.[1]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound and related compounds in various natural sources. This data is compiled from multiple studies to provide a comparative overview for researchers.

| Table 1: Concentration of this compound in Mammalian Tissues | |

| Sample | Concentration |

| Human Brain (Cerebral Cortex) | 1.1 ± 0.3 nmol/g tissue[1][2] |

| Bovine Brain | 0.5 - 1.0 nmol/g tissue |

| Table 2: Concentration of this compound and Related Metabolites in Human Urine | |

| Metabolite | Concentration (µmol/g creatinine) |

| This compound (LK) | 0.53 - 2.2[1] |

| 1,4-Thiomorpholine-3,5-dicarboxylic acid (TMDA) | 0.21 - 1.8[1] |

| Cyclothionine | 0.56 - 2.0[1] |

| Cystathionine (B15957) Ketimine (CK) | 1.6 - 12[1] |

Experimental Protocols

Accurate quantification of this compound from biological matrices is crucial for research and development. The following sections provide detailed methodologies for High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the two most common analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Analysis

This protocol is a representative method based on established procedures for the analysis of this compound and similar compounds.

3.1.1. Sample Preparation (from Brain Tissue)

-

Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

Deproteinization: Precipitate proteins by adding a cold organic solvent such as methanol (B129727) or acetonitrile (B52724) (typically in a 2:1 or 3:1 ratio of solvent to homogenate volume).

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the small molecule metabolites, including this compound.

-

Derivatization (Optional but Recommended for UV Detection): For UV detection, derivatize the sample with phenylisothiocyanate (PITC). This adduct allows for selective absorption measurement at 380 nm.[2]

-

Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the HPLC system.

3.1.2. HPLC System and Conditions

-

Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: An aqueous buffer, such as a phosphate (B84403) buffer, often with a small percentage of an organic modifier like acetonitrile.

-

Solvent B: A mixture of organic solvents, for example, water:acetonitrile:methanol (e.g., 20:20:60 v/v/v).[4]

-

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 45°C, to ensure reproducible retention times.[4]

-

Detection:

-

UV Detection: If derivatized with PITC, monitor the absorbance at 380 nm.[2]

-

Fluorometric Detection: An alternative method involves a fluorometric assay based on the interaction of LK with copper at pH 11.5, with excitation at 353 nm and emission at 462 nm.

-

Mass Spectrometry (MS) Protocol for this compound Analysis

This protocol outlines a general workflow for the sensitive and specific quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

3.2.1. Sample Preparation

-

Extraction: Perform protein precipitation from the biological sample (e.g., serum, brain homogenate) using a cold organic solvent like methanol.

-

Centrifugation: Pellet the precipitated proteins by centrifugation.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Derivatization (Optional): To improve chromatographic separation and ionization efficiency, methylation of LK can be performed using diazomethane.

-

Solvent Evaporation and Reconstitution: Dry the sample under nitrogen and reconstitute in the initial mobile phase.

3.2.2. UHPLC-MS/MS System and Conditions

-

UHPLC Column: A C18 reversed-phase column suitable for UHPLC is recommended (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Methanol or acetonitrile with 0.1% formic acid.

-

-

Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Selected Reaction Monitoring (SRM) for high specificity and sensitivity. The specific precursor and product ion transitions for this compound would need to be determined through initial infusion experiments.

Signaling Pathways and Molecular Interactions

This compound is not merely a metabolic byproduct; it actively participates in and modulates key cellular signaling pathways, particularly within the nervous system.

Biosynthesis and Metabolism of this compound

This compound is synthesized as an offshoot of the transsulfuration pathway. Its formation and subsequent metabolism involve several key enzymes.

References

- 1. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: this compound and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influence of diet on cystathionine ketimine and this compound content in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Lanthionine Ketimine: A Technical Guide to its Neuroprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthionine (B1674491) ketimine (LK) is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain and central nervous system.[1][2][3] Its synthetic, cell-penetrating derivative, lanthionine ketimine ethyl ester (LKE), has emerged as a promising therapeutic candidate due to its potent neurotrophic, neuroprotective, and anti-inflammatory properties demonstrated in a range of preclinical models of neurodegenerative diseases and injury.[4][5][6][7] While LK was initially considered a metabolic byproduct of the transsulfuration pathway, accumulating evidence suggests it is a purposeful neurochemical with significant biological activities.[6][7][8] This guide provides an in-depth technical overview of the core mechanisms underlying the neuroprotective effects of this compound and its derivatives, focusing on its molecular targets, signaling pathways, and the experimental evidence that substantiates its therapeutic potential.

Core Neuroprotective Mechanisms

The neuroprotective action of this compound (LK) and its ester (LKE) is multifaceted, involving direct interaction with key intracellular proteins, modulation of fundamental cellular processes like autophagy, and suppression of detrimental neuroinflammatory and oxidative stress pathways.

Modulation of Collapsin Response Mediator Protein 2 (CRMP2)

A primary mechanism of LK/LKE's action is its interaction with Collapsin Response Mediator Protein 2 (CRMP2), an abundant brain protein that regulates microtubule dynamics, axonal transport, and neurite growth.[1][9]

-

Binding and Interaction: Affinity proteomics experiments have identified CRMP2 as a principal binding partner for LK.[1][10] This interaction alters CRMP2's association with other proteins; for instance, LK has been shown to decrease CRMP2's coprecipitation with β-tubulin while increasing its association with neurofibromin-1 in brain lysates.[10]

-

Phosphorylation Status: LKE treatment has been observed to reduce the hyperphosphorylation of CRMP2 in multiple disease models, including Alzheimer's disease and dementia with Lewy bodies.[5][6][11] This is significant because hyperphosphorylated CRMP2 is associated with the pathogenesis of neurodegenerative diseases.[6] By normalizing CRMP2 phosphorylation, LKE may restore its normal function in maintaining cytoskeletal integrity and axonal transport.[11]

-

Neurotrophic Effects: The interaction with CRMP2 is strongly linked to the neurotrophic effects of LKE, such as promoting growth factor-dependent neurite extension and elongation in neuronal cell cultures.[1][10][12]

Stimulation of Autophagy via mTORC1 Inhibition

LKE is a potent stimulator of autophagy, a critical cellular process for clearing misfolded proteins and damaged organelles, which is often impaired in neurodegenerative diseases.[5][13]

-

mTORC1 Pathway: LKE induces autophagy by inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[13][14] Treatment with LKE leads to changes in the phosphorylation status of multiple downstream targets of mTOR, including p70S6 kinase and ULK1, in a manner similar to the classical mTOR inhibitor, rapamycin.[13]

-

Mechanism of Inhibition: LKE appears to act near the mTORC1 complex. Immunofluorescence imaging has revealed that LKE specifically decreases the colocalization of mTOR with LAMP2-positive lysosomes, a necessary step for mTORC1 to suppress autophagy.[13] This effect may be mediated through CRMP2, as suppression of CRMP2 diminishes autophagy flux.[13]

-

Therapeutic Relevance: By enhancing autophagy, LKE facilitates the clearance of pathological protein aggregates, such as amyloid-β and phospho-Tau, which contributes to its beneficial effects in models of Alzheimer's disease and traumatic brain injury.[6][15]

Anti-inflammatory and Antioxidant Activities

LKE exhibits significant anti-neuroinflammatory and antioxidant properties, protecting neurons from multiple sources of stress.

-

Suppression of Microglial Activation: LKE inhibits the activation of microglia, the resident immune cells of the brain, when triggered by inflammatory cytokines.[1] In animal models of spinal cord injury and Alzheimer's disease, LKE treatment reduces the density of pro-inflammatory microglia/macrophages (Iba1-positive cells) and can shift their phenotype towards a more neurotrophic M2 character.[4][6][7]

-

Reduction of Oxidative Stress: LKE provides direct protection to neurons against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) and glutamate (B1630785) excitotoxicity.[5][16][17] This protection is associated with a reduction in the production of reactive oxygen species (ROS).[16][17]

-

Cytokine Modulation: In a mouse model of multiple sclerosis, LKE was found to dose-dependently decrease the production of the pro-inflammatory cytokine IFNγ from splenic T cells.[5][9]

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: LKE stimulates autophagy by disrupting mTORC1 localization at the lysosome.

Caption: LKE modulates CRMP2 function to promote neuronal health.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of LKE has been quantified in numerous in vitro and in vivo models. The tables below summarize key findings.

Table 1: In Vitro Neuroprotection and Neurotrophic Effects of LKE

| Cell Line/Type | Stressor/Condition | LKE Concentration | Outcome | Reference |

| SH-SY5Y Human Neuronal Cells | Spontaneous (Media Change) | 1-50 µM | Dose-dependent reduction in cell death (LDH release). | [16] |

| SH-SY5Y Human Neuronal Cells | Glutamate (30 mM) | 50 µM | Reduction in cell death and reactive oxygen species (ROS) production. | [16] |

| Primary Mouse Cortical Neurons | H₂O₂ | 200-1000 µmol/L | Dose-dependent reversal of neuronal death. | [18] |

| Primary Mouse Cortical Neurons | t-BuOOH | 200 µmol/L | Significant reversal of cell death. | [18] |

| NSC-34 Motor Neuron-like Cells | 3% Fetal Calf Serum (FCS) | 10 µM | ~25% increase in the average number of neurites per cell. | [10] |

| RG2 Glioma & SH-SY5Y Cells | Basal or Bafilomycin-A1 | 10 µM | Increased lipidation of LC3 (autophagy marker). | [13] |

| Primary Mouse OPCs | Glutamate | Not specified | Significant reduction in Ca²⁺ influx and apoptotic cell death. | [19] |

Table 2: In Vivo Efficacy of LKE in Neurodegenerative Disease Models

| Animal Model | Disease Modeled | LKE Administration | Key Pathological/Cognitive Outcomes | Reference |

| 3xTg-AD Mouse | Alzheimer's Disease | 11-month treatment (diet) | Diminished cognitive decline; ~40-50% reduction in Aβ(1-40); reduced phospho-Tau. | [6][7] |

| SOD1G93A Mouse | Amyotrophic Lateral Sclerosis (ALS) | Not specified | Improved motor function, slowed disease progression, increased survival. | [5] |

| EAE Mouse | Multiple Sclerosis | 100 ppm in chow (4 weeks) | Significant reduction in clinical signs; reduced neurodegeneration in optic nerve and spinal cord. | [9] |

| Mouse Spinal Cord Injury | Spinal Cord Injury | 100 mg/kg/d (IP) | Significant improvement in motor function over 4 weeks. | [4] |

| α-Synuclein A53T Tg Mouse | Dementia with Lewy Bodies | Chronic administration | Suppressed accumulation of Lewy bodies and neuroinflammation; improved memory. | [11] |

| Mouse TBI Model | Traumatic Brain Injury (TBI) | Post-injury administration | Spared cognition and reduced pathology over 5 weeks. | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols cited in the literature.

Cell Viability and Cytotoxicity Assays

-

Objective: To quantify the protective effect of LKE against neuronal death.

-

Methodology (LDH Release Assay):

-

Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates and culture until desired confluency.[16]

-

Induce stress (e.g., with glutamate or H₂O₂) in the presence or absence of various concentrations of LKE.

-

After the incubation period (e.g., 24-48 hours), collect an aliquot of the cell culture supernatant.

-

Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available colorimetric assay kit (e.g., CytoTox 96®).[16] LDH activity is proportional to the number of lysed cells.

-

-

Methodology (MTT/MTS Assay):

-

Follow steps 1 and 2 from the LDH protocol.

-

After treatment, add an MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution) to the wells.[16][18]

-

Incubate for 1-4 hours to allow viable cells with active metabolism to convert the tetrazolium salt into a colored formazan (B1609692) product.

-

Measure the absorbance of the formazan product at the appropriate wavelength. Absorbance is directly proportional to the number of viable cells.

-

Western Blotting for Protein Phosphorylation and Expression

-

Objective: To measure changes in the levels and phosphorylation state of key signaling proteins (e.g., mTOR, CRMP2, LC3).

-

Methodology:

-

Treat cultured cells (e.g., RG2 glioma cells) or use tissue lysates from LKE-treated animals.[6][13]

-

Lyse cells/tissues in a buffer containing protease and phosphatase inhibitors.

-

Determine total protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target protein (e.g., anti-phospho-CRMP2, anti-LC3, anti-mTOR) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band density and normalize to a loading control like actin or GAPDH.

-

Autophagy Flux Assay

-

Objective: To determine if LKE increases the formation of autophagosomes (autophagic flux) or merely blocks their clearance.

-

Methodology:

-

Culture cells (e.g., SH-SY5Y) and treat with LKE (e.g., 10 µM) in the presence or absence of an autophagy inhibitor like bafilomycin A1 (BafA1) for a defined period (e.g., 4 hours).[13] BafA1 blocks the fusion of autophagosomes with lysosomes, causing LC3-II to accumulate if autophagy is active.

-

Lyse the cells and perform Western blotting for LC3 as described above.

-

An increase in the LC3-II band in the presence of LKE alone indicates a change in autophagic activity. A further accumulation of LC3-II in the LKE + BafA1 co-treated group compared to the BafA1-only group confirms an increase in autophagic flux.[13]

-

Immunofluorescence and Confocal Microscopy

-

Objective: To visualize the subcellular localization of proteins and assess cellular morphology.

-

Methodology:

-

Grow cells on glass coverslips or use cryosections from animal brain tissue.

-

Fix the cells/tissue with paraformaldehyde, then permeabilize with a detergent like Triton X-100.

-

Block with a suitable blocking buffer (e.g., BSA or serum).

-

Incubate with primary antibodies against target proteins (e.g., anti-mTOR, anti-LAMP2 to visualize lysosomes).[13]

-

Wash and incubate with fluorescently-labeled secondary antibodies.

-

Mount the coverslips onto slides with a mounting medium containing a nuclear counterstain like DAPI.

-

Image using a confocal microscope. Colocalization analysis can be performed to determine the spatial proximity of different proteins.

-

Conclusion

This compound and its cell-penetrating ester, LKE, represent a novel class of neuroprotective agents with a well-defined, multi-modal mechanism of action. By directly engaging with the CRMP2 protein, LKE restores critical neuronal functions related to cytoskeletal stability and axonal transport. Simultaneously, its ability to stimulate the clearance of toxic cellular waste via mTORC1-mediated autophagy, coupled with its potent anti-inflammatory and antioxidant effects, positions it as a highly promising therapeutic candidate. The robust and consistent data from a wide array of in vitro and in vivo preclinical models for conditions like Alzheimer's disease, multiple sclerosis, and spinal cord injury underscore its potential for clinical translation. Further research and development focusing on this unique sulfur amino acid metabolite are warranted to fully explore its therapeutic utility in treating complex neurodegenerative diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Detection of cystathionine ketimine and this compound in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteomic Identification of Binding Partners for the Brain Metabolite this compound (LK) and Documentation of LK Effects on Microglia and Motoneuron Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ester promotes locomotor recovery after spinal cord injury by reducing neuroinflammation and promoting axon growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: this compound and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. A derivative of the brain metabolite this compound improves cognition and diminishes pathology in the 3 × Tg-AD mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emerging Biological Importance of Central Nervous System Lanthionines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound ester provides benefit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Effects of this compound-5-Ethyl Ester on the α-Synucleinopathy Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound ethyl ester partially rescues neurodevelopmental defects in unc-33 (DPYSL2/CRMP2) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A cell-penetrating ester of the neural metabolite this compound stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Sulfur Metabolite Lanthionine: Evidence for a Role as a Novel Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Autophagy Modulation by this compound Ethyl Ester Improves Long-Term Outcome after Central Fluid Percussion Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Neuroprotective and neurotrophic effects of this compound Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound Ethyl Ester Induces Proliferation and Maturation and Regulates Calcium Flux in Primary Mouse Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lanthionine Ketimine in Neuronal Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanthionine (B1674491) ketimine (LK) and its more cell-permeable ethyl ester derivative (LKE) are emerging as significant neuroprotective agents with therapeutic potential for a range of neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the current understanding of LK's role in promoting neuronal survival. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways and experimental workflows.

Introduction

Lanthionine ketimine is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[2][3] While initially considered a metabolic byproduct of the transsulfuration pathway, recent research has unveiled its potent neurotrophic and neuroprotective properties.[1][2] Its synthetic, cell-penetrating derivative, this compound ethyl ester (LKE), has been instrumental in elucidating these effects in various in vitro and in vivo models of neurological disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), multiple sclerosis, and stroke.[1]

Mechanisms of Action

The neuroprotective effects of this compound and its derivatives are multifaceted, involving a combination of direct antioxidant activity and modulation of key intracellular signaling pathways.

Antioxidant and Anti-inflammatory Effects

LKE provides robust protection against oxidative stress-induced neuronal death. It has been shown to protect embryonic cortical neurons from hydrogen peroxide and t-butyl hydroperoxide.[1] Furthermore, LK and LKE exhibit anti-inflammatory properties by limiting the expression of inducible nitric oxide synthase (iNOS) in microglia, thus protecting neurons from microglia-mediated toxicity.[1]

Modulation of the CRMP2 Signaling Pathway

A primary molecular target of LK is the Collapsin Response Mediator Protein 2 (CRMP2), a crucial protein involved in regulating microtubule dynamics, neurite outgrowth, and axonal transport.[2][4] LK binds to CRMP2 and modulates its phosphorylation state, which in turn influences its interaction with other proteins.[1][5][6] This interaction is believed to be central to the neurotrophic activities of LK, promoting neurite elongation and neuronal process extension.[2] In models of experimental autoimmune encephalomyelitis (EAE), LKE treatment was associated with a reduced ratio of phosphorylated CRMP2 to total CRMP2, correlating with reduced neurodegeneration.[1]

Stimulation of Autophagy via the mTORC1 Pathway

LKE has been identified as a potent stimulator of autophagy, a cellular process essential for the clearance of aggregated proteins and damaged organelles, which is often impaired in neurodegenerative diseases.[7][8] LKE exerts this effect by acting on the mTORC1 pathway. Specifically, LKE has been shown to decrease the colocalization of mTOR with lysosomes, which is a necessary step for mTORC1-mediated suppression of autophagy.[7] This mechanism is distinct from that of rapamycin, another mTOR inhibitor. The LK-binding protein CRMP2 appears to be necessary for this effect on mTOR localization and subsequent autophagy induction.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the neuroprotective effects of this compound Ethyl Ester (LKE).

Table 1: In Vitro Neuroprotection by LKE against Oxidative Stress

| Cell Type | Stressor | LKE Concentration | Outcome | Reference |

| Mouse Embryonic Cortical Neurons | Hydrogen Peroxide (H₂O₂) | Dose-dependent | Significant reversal of neuronal death | [5][9] |

| Mouse Embryonic Cortical Neurons | t-butyl hydroperoxide (t-BuOOH) | 200 µmol/L (lowest protective concentration) | Significant reversal of cell death | [5][9] |

| SH-SY5Y Human Neuronal Cells | Spontaneous (media change) | Dose-dependent | Reduced cell death | [10] |

| SH-SY5Y Human Neuronal Cells | Glutamate | 50 µM | Reduced cell death and reactive oxygen species production | [10] |

| Primary Mouse Cerebellar Granule Neurons | Spontaneous (media change) | Dose-dependent | Reduced cell death | [10] |

| Primary Mouse Cerebellar Granule Neurons | Glutamate | Not specified | Reduced cell death | [10] |

Table 2: In Vivo Efficacy of LKE in Animal Models of Neurodegenerative Diseases

| Disease Model | Animal | LKE Administration | Key Findings | Reference |

| Amyotrophic Lateral Sclerosis (ALS) | SOD1G93A mice | Orally bioavailable | Improved motor function, slowed disease progression, increased survival | [1] |

| Stroke (p-MCAO) | Mice | 100 mg/kg p.o. (pre-treatment) or i.p. (post-treatment) | Decreased infarct volume, improved functional recovery | [1][5] |

| Alzheimer's Disease | 3xTg-AD mice | Not specified | Diminished cognitive decline, reduced amyloid-β deposition and phospho-Tau accumulation | [6] |

| Multiple Sclerosis (EAE) | C57Bl/6 mice | 100 ppm in chow | Significant reduction in clinical signs, reduced neurodegeneration | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects.

In Vitro Neuronal Viability Assay

Objective: To assess the protective effect of LKE against oxidative stress-induced neuronal death.

Materials:

-

Primary mouse embryonic cortical neurons or SH-SY5Y cells

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated cell culture plates

-

This compound Ethyl Ester (LKE)

-

Hydrogen peroxide (H₂O₂) or t-butyl hydroperoxide (t-BuOOH)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Culture: Plate primary neurons or SH-SY5Y cells on poly-D-lysine coated plates and culture in appropriate medium.

-

LKE Treatment: Pre-treat the cells with varying concentrations of LKE for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Add H₂O₂ or t-BuOOH to the culture medium at a pre-determined toxic concentration.

-

Incubation: Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24 hours).

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot Analysis of CRMP2 Phosphorylation

Objective: To determine the effect of LKE treatment on the phosphorylation state of CRMP2 in neuronal cells or brain tissue.

Materials:

-

Neuronal cell lysates or brain tissue homogenates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-phospho-CRMP2 (e.g., pS522), anti-total-CRMP2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each sample using the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CRMP2, total CRMP2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated CRMP2 to total CRMP2.

Autophagy Flux Assay

Objective: To measure the effect of LKE on autophagic flux in neuronal cells.

Materials:

-

SH-SY5Y or other neuronal cell lines

-

This compound Ethyl Ester (LKE)

-

Bafilomycin A1

-

Cell lysis buffer

-

Primary antibodies: anti-LC3B, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Western blot materials (as described in 4.2)

Procedure:

-

Cell Treatment: Treat cells with LKE in the presence or absence of Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion) for a specified time.

-

Protein Extraction and Western Blotting: Perform protein extraction and Western blotting as described in section 4.2.

-

LC3-II Detection: Probe the membrane with an anti-LC3B antibody to detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Data Analysis: Quantify the amount of LC3-II relative to a loading control. An increase in LC3-II in the presence of LKE, and a further accumulation in the presence of both LKE and Bafilomycin A1, indicates an increase in autophagic flux.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound Signaling Pathways in Neuronal Survival.

Caption: Workflow for In Vitro Neuroprotection Assay.

Caption: Workflow for Measuring Autophagic Flux.

Conclusion and Future Directions

This compound and its derivatives represent a promising new class of therapeutic agents for neurodegenerative diseases. Their multifaceted mechanism of action, encompassing antioxidant effects, modulation of the CRMP2 pathway, and induction of autophagy, offers multiple avenues for intervention in the complex pathology of these disorders. The preclinical data are compelling, demonstrating efficacy in various in vitro and in vivo models.

Future research should focus on several key areas:

-

Target Identification: While CRMP2 is a known binding partner, the full spectrum of LK's molecular targets remains to be elucidated.

-

Clinical Translation: Rigorous clinical trials are necessary to establish the safety and efficacy of LKE or other LK derivatives in human patients.

-

Pharmacokinetics and Pharmacodynamics: Further studies are needed to optimize the delivery and dosage of these compounds for clinical use.

-

Combination Therapies: Investigating the synergistic effects of LKE with other neuroprotective agents could lead to more effective treatment strategies.

The continued exploration of this compound's role in neuronal survival holds significant promise for the development of novel and effective treatments for a wide range of debilitating neurological conditions.

References

- 1. An Overview of Sulfur-Containing Compounds Originating from Natural Metabolites: this compound and its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [35S]this compound binding to bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound ester provides benefit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. A cell-penetrating ester of the neural metabolite this compound stimulates autophagy through the mTORC1 pathway: Evidence for a mechanism of action with pharmacological implications for neurodegenerative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autophagy Modulation by this compound Ethyl Ester Improves Long-Term Outcome after Central Fluid Percussion Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Lanthionine Ketimine and CRMP2 Interaction: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lanthionine (B1674491) ketimine (LK) and its cell-permeable ethyl ester prodrug, Lanthionine Ketimine Ester (LKE), have emerged as promising therapeutic compounds in the context of neurodegenerative diseases and neuronal injury. A key molecular target mediating their neurotrophic and neuroprotective effects is the Collapsin Response Mediator Protein 2 (CRMP2). This technical guide provides an in-depth overview of the LK/LKE-CRMP2 interaction, detailing the underlying molecular mechanisms, experimental protocols for its investigation, and quantitative data to support further research and drug development. The interaction involves direct binding of LK/LKE to CRMP2, modulating its phosphorylation state and its association with key cytoskeletal proteins, thereby influencing neuronal structure and function.

The this compound-CRMP2 Interaction

This compound is a naturally occurring sulfur-containing amino acid metabolite found in the mammalian brain.[1] Its therapeutic potential is significantly enhanced by its esterified form, LKE, which exhibits improved cell permeability. The neuroprotective and neurotrophic activities of LKE are largely attributed to its interaction with CRMP2, a crucial protein in neuronal development and regeneration.

Mechanism of Action

The interaction between LKE and CRMP2 is multifaceted:

-

Direct Binding: this compound has been shown to directly bind to CRMP2. This was initially identified through affinity proteomics experiments.[1]

-

Modulation of CRMP2 Phosphorylation: A critical aspect of LKE's mechanism is its ability to reduce the phosphorylation of CRMP2.[2] CRMP2 activity is tightly regulated by phosphorylation, primarily by kinases such as Cdk5 and GSK3β. Hyperphosphorylation of CRMP2 is often associated with pathological conditions and leads to an inhibition of its function. LKE has been observed to inhibit the elevation of CRMP2 phosphorylation in various disease models.[2]

-

Altered Protein-Protein Interactions: By binding to CRMP2 and reducing its phosphorylation, LKE modulates CRMP2's interaction with other proteins. This includes its association with tubulin dimers, which is fundamental for microtubule assembly and axonal growth.[3][4]

-

Downstream Signaling Effects: The modulation of CRMP2 activity by LKE triggers a cascade of downstream effects that contribute to its therapeutic properties. These include the promotion of neurite outgrowth, stabilization of the neuronal cytoskeleton, and a reduction in neuroinflammation.[5][6]